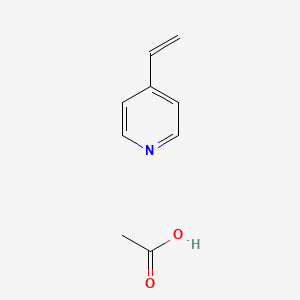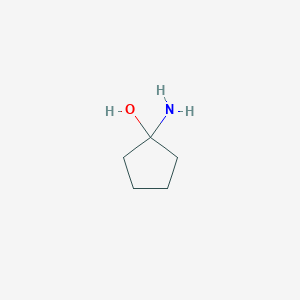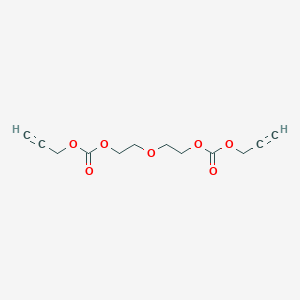
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and materials science. This compound is characterized by its unique structure, which includes both sulfonyl and fluorinated groups, making it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the introduction of fluorosulfonyl groups into organic molecules. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound often relies on the fluoride-chloride exchange from corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, and AISF. These reagents facilitate the formation of sulfonyl fluorides under controlled conditions .
Major Products Formed
The major products formed from these reactions are typically sulfonyl fluorides, which are valuable intermediates in the synthesis of various bioactive molecules and materials .
Wissenschaftliche Forschungsanwendungen
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in drug discovery and the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its ability to form stable sulfonyl fluoride linkages. These linkages are highly reactive and can interact with various molecular targets, including proteins and nucleic acids. The compound’s unique structure allows it to participate in click chemistry reactions, facilitating the formation of complex molecular assemblies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanesulfonyl fluoride: This compound shares the sulfonyl fluoride motif but lacks the tetrafluoropropanoyl group.
Sulfuryl fluoride: Another compound with similar reactivity but different structural features.
Uniqueness
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its combination of sulfonyl and fluorinated groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .
Eigenschaften
CAS-Nummer |
77705-90-9 |
|---|---|
Molekularformel |
C5H5F5O3S |
Molekulargewicht |
240.15 g/mol |
IUPAC-Name |
3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5O3S/c1-2-14(12,13)5(9,10)4(7,8)3(6)11/h2H2,1H3 |
InChI-Schlüssel |
KKCYGQQESJQOTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(C(C(=O)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


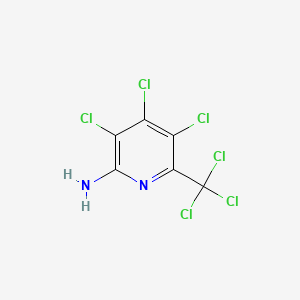



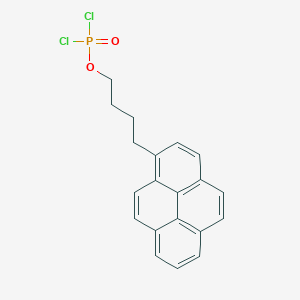

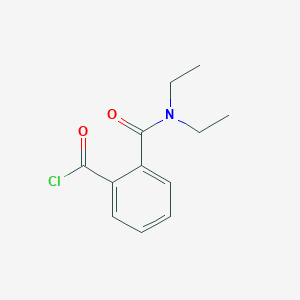
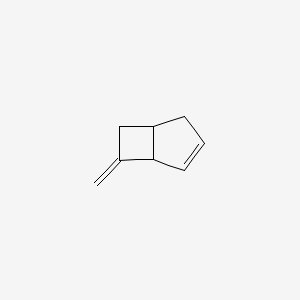
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
